molecular formula C12H20N4O2 B2684860 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide CAS No. 2034634-19-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide

Cat. No.: B2684860
CAS No.: 2034634-19-8
M. Wt: 252.318
InChI Key: SVXGXFMMDMVMSB-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide is a novel chemical entity designed for preclinical research, featuring a pyrazole core linked to a morpholine ring via a carboxamide group. This specific molecular architecture is of significant interest in medicinal chemistry for the development of new therapeutic agents. The 1,5-dimethyl-1H-pyrazole scaffold is a privileged structure in drug discovery, known to contribute to diverse pharmacological activities. Pyrazole derivatives have been extensively documented in scientific literature for their potential anticancer and anti-inflammatory properties . Furthermore, the incorporation of the morpholine carboxamide moiety is a common strategy in drug design, often employed to optimize key properties of a molecule such as its solubility, metabolic stability, and its ability to engage with biological targets through hydrogen bonding . This combination of structural features suggests potential research applications for this compound in several areas. It may serve as a key intermediate or a lead compound in neuroscience research , given that similar pyrazole-carboxamide structures have been investigated as agonists for trace amine-associated receptors (TAAR), which are relevant to disorders like depression, bipolar disorder, and schizophrenia . Concurrently, its pyrazole core supports its relevance in oncology research , as numerous pyrazole-based molecules are under investigation for their growth-inhibitory effects on various cancer cell lines . Researchers can utilize this compound to explore its mechanism of action, which may involve the modulation of enzyme activity or receptor signaling pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-10-9-11(14-15(10)2)3-4-13-12(17)16-5-7-18-8-6-16/h9H,3-8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXGXFMMDMVMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Moiety: : The pyrazole ring can be synthesized via the reaction of 1,3-diketones with hydrazines. For instance, acetylacetone reacts with hydrazine hydrate to form 1,5-dimethyl-1H-pyrazole.

  • Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

  • Coupling with Morpholine: : The alkylated pyrazole is then coupled with morpholine-4-carboxylic acid chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety, such as N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly the phosphoinositide 3-kinase (PI3K) pathway. The inhibition of PI3K is crucial in the treatment of various cancers, including breast cancer and other solid tumors, where mutations in the PIK3CA gene are prevalent .

Inflammatory Diseases
The compound has also been studied for its potential in treating inflammatory diseases. By targeting specific kinases involved in inflammatory responses, it may help modulate immune system activity. This is particularly relevant in conditions such as systemic lupus erythematosus and multiple sclerosis, where inflammation plays a critical role .

Structure-Activity Relationship Studies

Synthesis and Modification
The synthesis of this compound has been explored to optimize its pharmacological properties. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazole ring and morpholine structure can enhance selectivity and potency against specific targets such as PI3K .

Case Studies

Study Findings Implications
Study on PI3K InhibitionThe compound exhibited IC50 values indicating potent inhibition of PI3Kδ isoformSuggests potential use in targeted cancer therapies
Research on Inflammatory ResponsesDemonstrated reduction in pro-inflammatory cytokines in vitroHighlights therapeutic potential for autoimmune diseases

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Notable Functional Groups Potential Implications
Target Compound 1,5-Dimethylpyrazol-3-yl ethyl chain Pyrazole, morpholine carboxamide Enhanced lipophilicity; possible kinase interaction
Xamoterol hemifumarate Phenoxypropylaminoethyl groups Phenolic ether, secondary amine Beta-1 adrenergic receptor modulation
Compound 52 (Example 3) Difluoro-trifluoromethyl cyclopropane system Fluorinated cyclopropane, alkyne Metabolic stability; halogen-dependent bioactivity
  • Target Compound : The pyrazole group may improve π-π stacking interactions in biological targets, while the ethyl linker balances flexibility and rigidity.
  • Xamoterol: The phenolic ether and amine groups facilitate solubility and receptor binding, critical for its cardiovascular activity .
  • Compound 52 : Fluorine atoms enhance electronegativity and resistance to oxidative metabolism, common in anticancer and antiviral agents .

Toxicological and Regulatory Profiles

Hydrogen-Bonding and Crystallography

Morpholine carboxamides often exhibit directional hydrogen-bonding networks, as described by Bernstein et al. . While crystallographic data for the target compound is unavailable, analogs like Xamoterol likely form intermolecular H-bonds via morpholine oxygen and carboxamide NH groups, influencing crystal packing and solubility. Such patterns are critical for predicting bioavailability and solid-state stability.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H18_{18}N4_{4}O2_{2}
  • CAS Number : 1205145-50-1

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Moiety : The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone.
  • Morpholine Derivative Formation : Morpholine can be synthesized via the reaction of 2-aminoethanol with appropriate carbonyl compounds.
  • Coupling Reaction : The final step involves the formation of an amide bond between the pyrazole and morpholine components, often facilitated by coupling agents like EDCI or DCC in the presence of a base.

This compound has been shown to interact with various biological targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes such as alkaline phosphatase, which plays a role in various physiological processes including bone mineralization and dephosphorylation reactions .

Biological Evaluations

Several studies have evaluated the biological activity of this compound:

  • Anti-Cancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine have shown significant inhibition rates (IC50_{50}) against MCF7 and A549 cell lines .
    Cell LineIC50_{50} (µM)Reference
    MCF70.01
    A54926
    Hep-23.25
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, contributing to reduced cytokine production in vitro .
  • Enzyme Inhibition : It has been reported that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine derivatives can inhibit ecto-nucleotidases, which are crucial for nucleotide metabolism and signal transduction pathways .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on various pyrazole derivatives demonstrated that certain modifications to the pyrazole structure significantly increased cytotoxicity against cancer cell lines such as Hep-2 and P815. The results indicated that structural variations could enhance biological activity, suggesting that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine derivatives could be optimized for better therapeutic outcomes .

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that morpholine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases .

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